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Compound of Interest

Compound Name: WY-135

cat. No.: B15575157

An In-depth Technical Guide to the Core of WY-135

For Researchers, Scientists, and Drug Development Professionals

Abstract

WY-135 is a novel, potent, and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK)
and ROSL1 tyrosine kinase. This technical guide provides a comprehensive overview of the core
chemical and biological characteristics of WY-135 based on available scientific literature. It is
designed to serve as a foundational resource for researchers and drug development
professionals interested in the therapeutic potential of this compound. The guide details the
chemical properties, mechanism of action, in vitro biological activity, and relevant experimental
methodologies. Additionally, it visualizes the key signaling pathways affected by WY-135 and a
general experimental workflow for its characterization. It is important to note that as of the latest
literature search, in vivo efficacy, pharmacokinetic, and comprehensive toxicology data for WY-
135 are not publicly available.

Chemical Profile

WY-135 is a synthetic small molecule belonging to the 2,4-diarylaminopyrimidine class of
compounds. Its chemical structure and properties are summarized in the table below.
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Property Value Reference

5-chloro-N4-(2-
(isopropylsulfonyl)phenyl)-N2-
(2-methoxy-4-(4-((4-

IUPAC Name methylpiperazin-1-
yl)methyl)-1H-1,2,3-triazol-1-
yl)phenyl)pyrimidine-2,4-

diamine
Chemical Formula C28H34CIN903S
Molecular Weight 612.15 g/mol
CAS Number 2163060-83-9
Appearance Not specified in literature
Solubility Not specified in literature
CC(C)S(=0)

(=0)clccececliNce2ne(ne(Cl)c2)
Nc3cc(c(OC)ce3)ndcc(cn4)CN
5CCN(C)CC5

SMILES

Mechanism of Action

WY-135 functions as an ATP-competitive inhibitor of the ALK and ROS1 receptor tyrosine
kinases. In various cancers, chromosomal rearrangements can lead to the formation of fusion
proteins involving ALK or ROS1, resulting in their constitutive activation.[1][2] This aberrant
signaling drives oncogenesis by promoting cell proliferation and survival through downstream
pathways, primarily the PISK/AKT and MAPK/ERK pathways.[3] WY-135 binds to the ATP-
binding pocket of the ALK and ROS1 kinase domains, thereby blocking their
autophosphorylation and the subsequent activation of downstream signaling cascades. This
inhibition leads to cell cycle arrest at the G1 phase and the induction of apoptosis in cancer
cells harboring these genetic alterations.
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Caption: Simplified signaling pathway of WY-135 action.
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In Vitro Biological Activity

The biological activity of WY-135 has been characterized through various in vitro assays,
demonstrating its high potency against ALK, ROS1, and clinically relevant crizotinib-resistant
ALK mutants.

Enzymatic Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of WY-135
against wild-type and mutant ALK and ROS1 kinases.

Target Kinase IC50 (nM) Reference
ALK (WT) 1.4
ROS1 (WT) 1.1
ALK L1196M 1.3
ALK G1202R 3.9

Cellular Antiproliferative Activity

WY-135 has shown potent antiproliferative effects in cancer cell lines driven by ALK or ROS1

fusion proteins.
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Driving

Cell Line Cancer Type . IC50 (nM) Reference
Mutation
Anaplastic Large
Karpas299 NPM-ALK 28
Cell Lymphoma
Non-Small Cell
H2228 EML4-ALK 164
Lung Cancer
Non-Small Cell
HCC78 SLC34A2-ROS1 42
Lung Cancer
) EML4-ALK
BaF3 Pro-B Cell Line 65
L1196M
EML4-ALK
BaF3 Pro-B Cell Line 183
G1202R

Experimental Protocols

This section outlines the methodologies used in the key in vitro experiments for the

characterization of WY-135, as described in the primary literature.

Kinase Enzyme Assays

The inhibitory activity of WY-135 against ALK and ROS1 kinases was determined using a time-

resolved fluorescence resonance energy transfer (TR-FRET) assay.

e Principle: This assay measures the phosphorylation of a substrate peptide by the target

kinase. Inhibition of the kinase by WY-135 results in a decreased fluorescent signal.

e General Protocol:

o Recombinant ALK or ROS1 kinase is incubated with varying concentrations of WY-135.

o A biotinylated peptide substrate and ATP are added to initiate the kinase reaction.

o The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and

streptavidin-allophycocyanin (SA-APC) are added.
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o The TR-FRET signal is measured, where excitation of the europium donor leads to
emission from the APC acceptor only when they are in close proximity (i.e., when the
substrate is phosphorylated).

o IC50 values are calculated by fitting the dose-response curves.

Cell Proliferation (MTT) Assay

The antiproliferative effects of WY-135 on cancer cell lines were assessed using the MTT (3-
(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

» Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with
active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan
crystals.

e General Protocol:
o Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

o The cells are treated with a series of concentrations of WY-135 for a specified period (e.g.,
72 hours).

o An MTT solution is added to each well, and the plates are incubated to allow for formazan
crystal formation.

o The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

o The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate
reader.

o IC50 values are determined from the dose-response curves.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining was used to analyze the effect of WY-135 on
the cell cycle distribution.
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» Principle: Pl is a fluorescent intercalating agent that stains DNA. The amount of fluorescence
is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells
in G1, S, and G2/M phases of the cell cycle.

e General Protocol:
o Cells are treated with WY-135 at various concentrations for a defined time (e.g., 24 hours).
o Cells are harvested, washed, and fixed in cold ethanol.

o The fixed cells are treated with RNase A to remove RNA and then stained with a Pl

solution.
o The DNA content of the cells is analyzed by flow cytometry.
o The percentage of cells in each phase of the cell cycle is quantified.

Apoptosis Assay

The induction of apoptosis by WY-135 was evaluated using Annexin V-FITC and PI double
staining followed by flow cytometry.

e Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer
leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to
detect early apoptotic cells. Pl is used to identify late apoptotic or necrotic cells with
compromised membrane integrity.

e General Protocol:

o Cells are treated with different concentrations of WY-135 for a specific duration (e.g., 48
hours).

o Cells are harvested and washed with a binding buffer.
o The cells are then incubated with Annexin V-FITC and PI in the dark.

o The stained cells are analyzed by flow cytometry to distinguish between viable, early
apoptotic, late apoptotic, and necrotic cells.
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Caption: General experimental workflow for WY-135 characterization.

Summary and Future Directions

WY-135 is a highly potent dual inhibitor of ALK and ROS1 with significant in vitro activity
against wild-type kinases and clinically important crizotinib-resistant mutants, including the
challenging G1202R mutation. Its mechanism of action involves the inhibition of key oncogenic
signaling pathways, leading to cell cycle arrest and apoptosis in ALK/ROS1-driven cancer cells.

The comprehensive in vitro data presented in this guide underscore the potential of WY-135 as
a promising therapeutic candidate. However, for its advancement in the drug development
pipeline, further studies are imperative. Key future research directions should include:

¢ In vivo efficacy studies: Evaluation of the anti-tumor activity of WY-135 in relevant animal
models (e.g., xenografts of ALK/ROS1-positive tumors).

o Pharmacokinetic profiling: Determination of the absorption, distribution, metabolism, and
excretion (ADME) properties of WY-135 to assess its drug-like characteristics.
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o Toxicology and safety assessment. Comprehensive evaluation of the safety profile of WY-
135 in preclinical models.

» Resistance mechanisms: Investigation of potential mechanisms of resistance to WY-135 to
inform the development of next-generation inhibitors.

The successful completion of these studies will be crucial in determining the clinical
translatability of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview -
PMC [pmc.ncbi.nlm.nih.gov]

o 2. researchgate.net [researchgate.net]

o 3. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-
yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-
050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of
ALK/EGFR associated drug resistant mutants in NSCLC - PubMed
[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [what is WY-135 compound]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b15575157#what-is-wy-
135-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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